(R)-2-((1-Methoxypropan-2-yl)sulfonyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2R)-1-methoxypropane-2-sulfonyl]pyrimidine is a chemical compound with the molecular formula C8H12N2O3S and a molecular weight of 216.3 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives, including 2-[(2R)-1-methoxypropane-2-sulfonyl]pyrimidine, often involves multi-step reactions. One common method includes the use of amidines and ketones in the presence of catalysts such as ZnCl2 or Cu . These reactions typically proceed through cyclization and annulation processes, often under oxidative conditions .
Industrial Production Methods
Industrial production methods for pyrimidine derivatives may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2R)-1-methoxypropane-2-sulfonyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 2-[(2R)-1-methoxypropane-2-sulfonyl]pyrimidine include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[(2R)-1-methoxypropane-2-sulfonyl]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(2R)-1-methoxypropane-2-sulfonyl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-[(2R)-1-methoxypropane-2-sulfonyl]pyrimidine include other pyrimidine derivatives, such as:
Uniqueness
What sets 2-[(2R)-1-methoxypropane-2-sulfonyl]pyrimidine apart from these similar compounds is its unique sulfonyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Eigenschaften
Molekularformel |
C8H12N2O3S |
---|---|
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
2-[(2R)-1-methoxypropan-2-yl]sulfonylpyrimidine |
InChI |
InChI=1S/C8H12N2O3S/c1-7(6-13-2)14(11,12)8-9-4-3-5-10-8/h3-5,7H,6H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
KDISAIHLSBLLSE-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](COC)S(=O)(=O)C1=NC=CC=N1 |
Kanonische SMILES |
CC(COC)S(=O)(=O)C1=NC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.